Non-Substrate Mechanism: Direct Comparison with Substrate-Based Inhibitors
P-gp inhibitor 15 is a non-substrate inhibitor of P-gp, meaning it binds to and inhibits the efflux pump without being transported by it. This is in contrast to first-generation inhibitors like verapamil and third-generation inhibitors like tariquidar, which are known substrates of P-gp and are thus subject to active efflux from the cell [1]. The non-substrate nature of compound 15 was confirmed in cellular assays, where it was not pumped out of cells expressing P-gp [1].
| Evidence Dimension | P-gp Substrate Status |
|---|---|
| Target Compound Data | Non-substrate |
| Comparator Or Baseline | Verapamil (Substrate); Tariquidar (Substrate); Zosuquidar (Substrate) |
| Quantified Difference | Qualitative (Non-substrate vs. Substrate) |
| Conditions | Cellular efflux assays in P-gp overexpressing cell lines (e.g., KBV) |
Why This Matters
A non-substrate inhibitor ensures sustained intracellular concentration at the target site, avoiding the confounding variable of self-efflux that can reduce the efficacy of substrate-based inhibitors.
- [1] Geng Z, Wang Y, Ma M, Wei Y, Xie W, Cheng J, Chen Y, Fang X, Wang H, Bi Y. Discovery and biological evaluation of hederagenin derivatives as non-substrate inhibitors of P-glycoprotein-mediated multidrug resistance. Eur J Med Chem. 2025 May 5;289:117428. doi: 10.1016/j.ejmech.2025.117428. View Source
